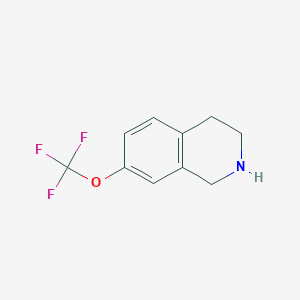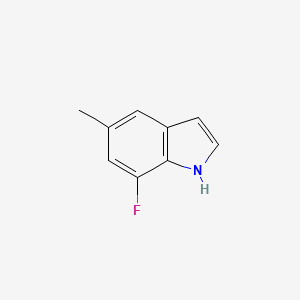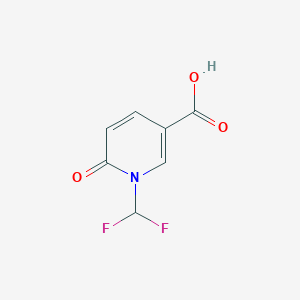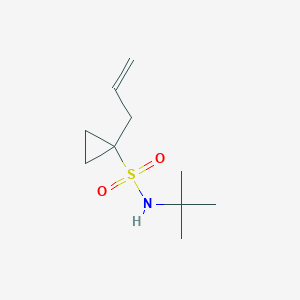
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline (TFTHIQ) is an organic molecule that has been used in a wide range of scientific research applications. It is an aromatic heterocyclic compound, with a molecular formula of C9H11F3NO. TFTHIQ is a member of the isoquinoline family, which includes a range of compounds that are used in both synthetic and natural products. The unique structure of TFTHIQ makes it an ideal candidate for a variety of scientific research applications, such as drug design, drug delivery, and biochemistry.
Aplicaciones Científicas De Investigación
Antimalarial Drug Design
- 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant potential in antimalarial drug design. The trifluoromethyl substitution, in particular, has enhanced the antimalarial response of many endochin-like quinolones (ELQs) against Plasmodium-resistant strains and for in vivo models. This substitution is crucial for generating selective and potent novel ELQs, indicating a promising direction for new antimalarial drugs to combat emergent resistance (Romero, 2019).
Biological Evaluation for Therapeutic Use
- The compound has been synthesized and biologically evaluated as part of a series of peroxisome proliferators-activated receptor (PPAR) gamma agonists. These evaluations demonstrate potential therapeutic applications in reducing plasma glucose and triglyceride levels, as seen in animal models, suggesting potential for use in diabetes treatment (Azukizawa et al., 2008).
Therapeutic Potential in Various Diseases
- Tetrahydroisoquinoline derivatives, including this compound, have been identified for their therapeutic potential in a range of diseases. This includes various forms of cancer, malaria, central nervous system disorders, cardiovascular and metabolic disorders, showing the versatility of this chemical structure in drug development (Singh & Shah, 2017).
Analgesic and Anti-Inflammatory Effects
- Research indicates that certain tetrahydroisoquinoline derivatives exhibit significant analgesic and anti-inflammatory effects. This suggests potential medical applications of this compound in developing non-narcotic analgesics for various types of pain and inflammation (Rakhmanova et al., 2022).
Mecanismo De Acción
While the specific mechanism of action for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is not found in the search results, it’s known that trifluoromethoxy compounds have received increasing attention due to their distinctive properties such as good metabolic stability, appropriate lipophilicity and special electrical properties .
Safety and Hazards
Direcciones Futuras
The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .
Propiedades
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOCMPUZNOIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622679 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199678-30-3 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)
![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)
![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)






